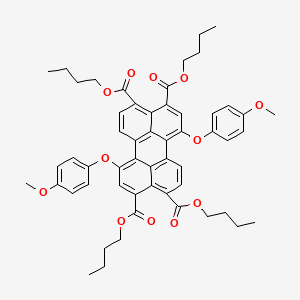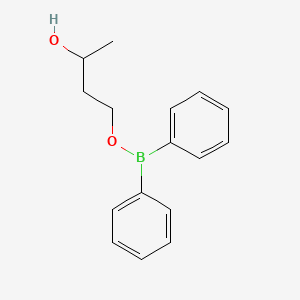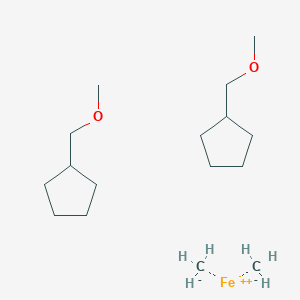
1,1'-bis(Methoxymethyl)ferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-bis(Methoxymethyl)ferrocene is an organometallic compound derived from ferrocene, which consists of two cyclopentadienyl rings bound to a central iron atom. This compound is characterized by the presence of methoxymethyl groups attached to the ferrocene core. The unique structure of 1,1’-bis(Methoxymethyl)ferrocene imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,1’-bis(Methoxymethyl)ferrocene typically involves the reaction of ferrocene with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a methoxymethyl intermediate, which subsequently reacts with ferrocene to yield the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are usually employed.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid are commonly used.
Solvent: Methanol serves as both the solvent and the methoxylating agent.
Industrial production methods may involve similar reaction conditions but are scaled up to accommodate larger quantities of reactants and products.
Analyse Chemischer Reaktionen
1,1’-bis(Methoxymethyl)ferrocene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ferrocinium ions, which are useful in electrochemical applications.
Reduction: Reduction reactions can convert the ferrocinium ions back to the neutral ferrocene derivative.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the cyclopentadienyl rings, allowing for further functionalization.
Common reagents and conditions used in these reactions include oxidizing agents like ferric chloride for oxidation and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1,1’-bis(Methoxymethyl)ferrocene finds applications in various scientific research fields:
Chemistry: It is used as a precursor for the synthesis of more complex ferrocene derivatives and as a ligand in coordination chemistry.
Biology: The compound’s redox properties make it useful in studying electron transfer processes in biological systems.
Medicine: Ferrocene derivatives, including 1,1’-bis(Methoxymethyl)ferrocene, are explored for their potential anticancer and antimicrobial activities.
Industry: The compound is used in the development of advanced materials, such as redox-active polymers and sensors.
Wirkmechanismus
The mechanism by which 1,1’-bis(Methoxymethyl)ferrocene exerts its effects is primarily related to its redox properties. The compound can undergo reversible oxidation and reduction, facilitating electron transfer processes. In biological systems, this redox activity can generate reactive oxygen species (ROS), which may contribute to its anticancer and antimicrobial effects. The molecular targets and pathways involved include interactions with cellular membranes and DNA, leading to oxidative stress and cell death.
Vergleich Mit ähnlichen Verbindungen
1,1’-bis(Methoxymethyl)ferrocene can be compared with other ferrocene derivatives, such as:
1,1’-bis(dimethylsilyl)ferrocene: This compound features dimethylsilyl groups instead of methoxymethyl groups, leading to different chemical reactivity and applications.
1,1’-bis(methoxycarbonyl)ferrocene: The presence of methoxycarbonyl groups imparts distinct electrochemical properties compared to methoxymethyl groups.
1,1’-bis(phenyl)ferrocene: The phenyl groups provide different steric and electronic effects, influencing the compound’s behavior in various reactions.
The uniqueness of 1,1’-bis(Methoxymethyl)ferrocene lies in its specific functional groups, which offer a balance of stability and reactivity, making it suitable for diverse applications.
Eigenschaften
Molekularformel |
C16H34FeO2 |
|---|---|
Molekulargewicht |
314.28 g/mol |
IUPAC-Name |
carbanide;iron(2+);methoxymethylcyclopentane |
InChI |
InChI=1S/2C7H14O.2CH3.Fe/c2*1-8-6-7-4-2-3-5-7;;;/h2*7H,2-6H2,1H3;2*1H3;/q;;2*-1;+2 |
InChI-Schlüssel |
YIGINXJLDSAJOJ-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].COCC1CCCC1.COCC1CCCC1.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


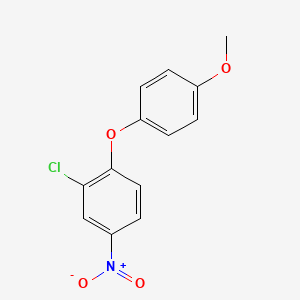
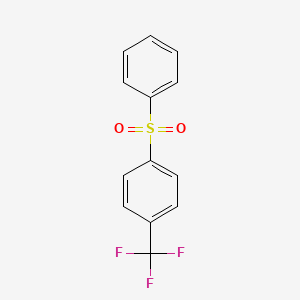
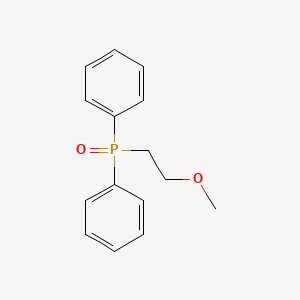
![(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid](/img/structure/B14131895.png)
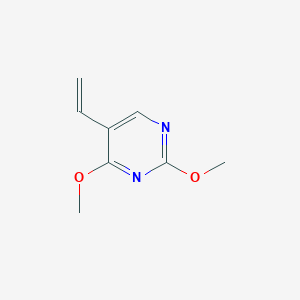
![N'-{3-[(1-Chloro-1-phenylpropan-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14131902.png)
![3-(Benzo[d][1,3]dioxol-5-ylmethyl)indolin-2-one](/img/structure/B14131910.png)
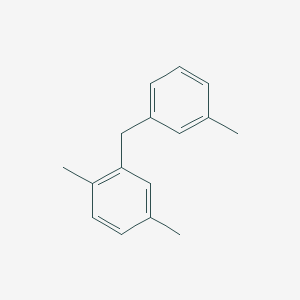
![4-[2-(4-Methylphenyl)ethynyl]pyridine](/img/structure/B14131924.png)



